molecular formula C15H19NO3S B2866574 N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide CAS No. 1219911-95-1

N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2866574
CAS No.: 1219911-95-1
M. Wt: 293.38
InChI Key: ZDGGVQMMECBMIM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a synthetic small molecule designed for research applications. This compound features a furan-3-carboxamide core structure, substituted with thiophene and methoxyethyl groups, a motif of interest in medicinal and agrochemical research. The integration of furan and thiophene heterocycles into a single molecular framework is a strategy employed to develop novel bioactive compounds, as both scaffolds are known to contribute significantly to biological activity . Thiophene-containing molecules, in particular, are widely investigated for their fungicidal properties and play a crucial role in the development of crop protection agents . Similarly, furan-based compounds have been identified as key pharmacophores in the discovery of inhibitors for therapeutic targets, such as the main protease (Mpro) of SARS-CoV-2 . The specific structural features of this carboxamide—including the 2,5-dimethylfuran group and the N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) substitution—make it a valuable chemical tool for researchers exploring structure-activity relationships in these fields. It is suitable for use in high-throughput screening, as a building block in organic synthesis, or as a lead compound for further optimization in drug and agrochemical discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-8-14(12(2)19-11)15(17)16(5-6-18-3)9-13-4-7-20-10-13/h4,7-8,10H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGGVQMMECBMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCOC)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a compound with potential therapeutic applications. This article explores its biological activity, highlighting its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₉N₁O₃S
  • Molecular Weight : 293.38 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1219911-95-1

This compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily associated with its ability to modulate various biochemical pathways. It has been observed to interact with:

  • Antioxidant Defense Systems : The compound may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
  • Cellular Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation, potentially leading to cytoprotective effects in various cell types.

Biological Activity Overview

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Mechanism Reference
Cytoprotective EffectsInhibition of DNA damage and mitochondrial loss
Antioxidant ActivityEnhancement of glutathione levels
Anti-inflammatory PropertiesModulation of inflammatory cytokines

Case Studies and Research Findings

  • Cytoprotective Effects in Human Cells :
    A study demonstrated that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss in human colon fibroblast cells exposed to carcinogenic agents. This suggests a protective role against genotoxic stress, potentially through the modulation of nitrosative stress mechanisms .
  • Antioxidant Properties :
    Research indicates that this compound enhances the intracellular levels of glutathione (GSH), a critical antioxidant. This effect may contribute to its cytoprotective capabilities by reducing oxidative stress markers in cells .
  • Potential Anti-inflammatory Effects :
    Preliminary findings suggest that the compound may have anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This could be particularly relevant in conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and structural uniqueness are best understood through comparison with analogous furan-carboxamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Furan-Carboxamide Derivatives

Compound Name / Structure Key Substituents/Modifications Biological Activity/Findings Reference
N-(2-Methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide Thiophen-3-ylmethyl, 2-methoxyethyl Potent anti-H5N1 activity; sulfur atom and linker critical for efficacy
2,5-Dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1u) 4-Phenylbutyl (no sulfur) Reduced anti-H5N1 activity; absence of sulfur and thiophene diminishes binding
2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) Thiazol-2-yl, 3-methylbenzyl High synthetic yield (76%); activity uncharacterized but structural similarity to thiophene
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl, thiophene-2-carboxamide Antibacterial/antifungal activity; structural dihedral angles similar to furan analogues
N-Cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox) Cyclohexyl, methoxy Pesticide application; substituent-driven functional divergence from antiviral compounds
2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide Piperidin-4-yl Limited activity data; structural simplicity reduces antiviral potency compared to target

Key Findings from Comparisons

Role of Sulfur and Thiophene Substituent: The thiophen-3-ylmethyl group in the target compound confers superior anti-H5N1 activity compared to non-sulfur analogues like 1u (4-phenylbutyl-substituted). The sulfur atom enhances binding interactions, likely through hydrophobic or π-stacking effects in viral protein pockets . In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits antibacterial properties, suggesting that the nitro group and aromatic substitution shift activity toward microbial targets rather than antiviral ones .

Linker Optimization: The 2-methoxyethyl linker in the target compound balances hydrophilicity and flexibility, improving bioavailability. Compounds with rigid or non-polar linkers (e.g., phenylbutyl in 1u) show reduced efficacy .

Heterocycle Comparison: Thiophene vs. Furan vs. Thiophene: N-(2-nitrophenyl)furan-2-carboxamide (analogue in ) has dihedral angles similar to thiophene derivatives but lacks sulfur-mediated interactions, highlighting the criticality of the thiophene ring in antiviral activity .

Functional Group-Driven Applications :

  • Substituents dictate application divergence. For example, furmecyclox (cyclohexyl, methoxy) is used as a pesticide, whereas the target compound’s thiophene and methoxyethyl groups optimize it for antiviral use .

Piperidine vs. Methoxyethyl :

  • The piperidin-4-yl substituent in lacks the methoxyethyl group’s polarity, likely reducing solubility and target engagement compared to the optimized linker in the target compound .

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